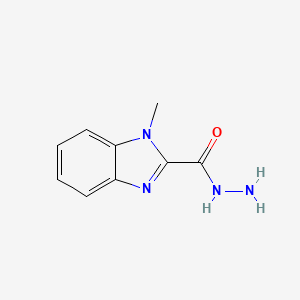

1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide

Beschreibung

Historical Background and Development

The development of this compound can be traced back to the broader evolution of benzimidazole chemistry, which began in the late 19th century. The first benzimidazole synthesis was reported in 1872 by Hoebrecker, who synthesized 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions of benzene-1,2-diamine derivatives. This foundational work established the synthetic framework that would later enable the development of more complex benzimidazole derivatives, including hydrazide-containing compounds.

The specific interest in benzimidazole-based chemistry experienced significant growth in the 1950s when 5,6-dimethyl-1-(alpha-D-ribofuranosyl)benzimidazole was identified as an integral component of vitamin B12 structure. This discovery catalyzed extensive research into benzimidazole derivatives and their biological properties, ultimately leading to the exploration of various functional group modifications, including the incorporation of hydrazide moieties.

The synthesis and characterization of this compound were first documented in scientific literature during the 1980s. Musser and colleagues reported its preparation and evaluation as part of their investigation into benzimidazole-based antiallergic agents in 1984. This work established the compound as a key intermediate in synthetic pathways leading to biologically active molecules. Subsequently, Ohta and collaborators expanded upon this research in 2000, providing detailed synthetic methodologies for preparing the compound and related derivatives.

The historical development of this compound reflects the broader evolution of medicinal chemistry's approach to heterocyclic compound design. Early investigations focused primarily on structural characterization and basic synthetic methods, while more recent research has emphasized understanding structure-activity relationships and developing efficient synthetic routes for pharmaceutical applications.

Significance in Chemical Research

This compound occupies a position of considerable significance in contemporary chemical research, primarily due to its versatile synthetic utility and unique structural features. The compound serves as a crucial intermediate in multiple synthetic pathways, particularly those leading to biologically active molecules with therapeutic potential. Research investigations have demonstrated its utility in the preparation of various heterocyclic systems, including pyrazoles, 1,3-thiazolines, 1,2,4-triazoles, and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives.

The hydrazide functional group present in this compound confers remarkable reactivity that enables diverse chemical transformations. Studies have shown that the compound readily undergoes condensation reactions with carbonyl-containing compounds, leading to the formation of hydrazone derivatives with potential biological activities. This reactivity pattern has made it an attractive starting material for synthetic chemists seeking to develop new pharmaceutical agents and chemical probes.

From a structural chemistry perspective, the compound exhibits interesting molecular properties that contribute to its research significance. The presence of multiple nitrogen atoms within the benzimidazole ring system, combined with the hydrazide functionality, creates opportunities for hydrogen bonding and metal coordination that are valuable in supramolecular chemistry and materials science applications. The compound's polar surface area of 72.94000 and calculated logarithmic partition coefficient of 1.26800 suggest favorable properties for biological applications.

Research into the compound's synthetic applications has revealed its utility in constructing complex heterocyclic frameworks. The reaction of this compound with carbon disulfide and potassium hydroxide affords potassium salt intermediates that can be further elaborated to yield diverse heterocyclic products. These synthetic transformations demonstrate the compound's value as a versatile building block in organic synthesis.

General Overview of Benzimidazole Derivatives

Benzimidazole derivatives represent one of the most extensively studied classes of heterocyclic compounds in medicinal chemistry, with their significance stemming from both their structural diversity and remarkable biological activities. The benzimidazole core structure, consisting of fused benzene and imidazole rings, provides a privileged scaffold that can accommodate numerous substituent patterns, leading to compounds with diverse pharmacological profiles.

The structural versatility of benzimidazole derivatives arises from the amphoteric nature of the imidazole ring, which contains two nitrogen atoms capable of both accepting and donating protons. This dual functionality enables benzimidazole compounds to exist in multiple tautomeric forms and interact with biological targets through various binding modes. The electron-rich nature of the nitrogen heterocycle facilitates interactions with metal ions, enzymes, and other biomolecules, contributing to the broad spectrum of biological activities observed for these compounds.

Historical development of benzimidazole derivatives has resulted in numerous clinically important medications across diverse therapeutic areas. Antiparasitic agents such as albendazole, mebendazole, and thiabendazole represent early successes in benzimidazole-based drug development. These compounds function by inhibiting microtubule formation in parasitic organisms, demonstrating the potential for benzimidazole derivatives to target specific cellular processes. Proton pump inhibitors including omeprazole, lansoprazole, and pantoprazole constitute another major class of benzimidazole-based therapeutics, highlighting the scaffold's utility in developing drugs that modulate enzyme activity.

The structural modifications possible within the benzimidazole framework have been systematically explored to understand structure-activity relationships. Substitution patterns at various positions on the benzimidazole ring significantly influence biological activity, with 2-substituted derivatives receiving particular attention from researchers. The incorporation of different functional groups, including carboxylic acids, hydrazides, and various heterocyclic moieties, has led to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Contemporary research in benzimidazole chemistry emphasizes the development of novel synthetic methodologies and the exploration of new biological targets. Modern synthetic approaches include microwave-assisted synthesis, green chemistry protocols, and solid-phase synthesis techniques that enable efficient preparation of diverse benzimidazole derivatives. Computational methods have become increasingly important in guiding the design of new benzimidazole compounds, with molecular modeling studies providing insights into binding interactions and helping optimize lead compounds for specific therapeutic applications.

Table 1: Molecular Properties of this compound

Table 2: Historical Milestones in Benzimidazole Development

Eigenschaften

IUPAC Name |

1-methylbenzimidazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMCZAWNSXKGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517987 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78620-29-8 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alternative Pathway: Direct Cyclocondensation

An alternative approach involves cyclocondensation of o-phenylenediamine derivatives with urea or thiourea in the presence of formic acid. This method simultaneously constructs the benzimidazole ring and introduces the carboxylic acid group at position 2. Subsequent hydrazinolysis follows the same protocol as above. However, this route is less commonly employed due to challenges in regioselectivity and purification.

Reaction Optimization and Conditions

Temperature and Stoichiometry

Optimal lithiation requires strict temperature control (−78°C to −60°C) to prevent side reactions. A 10% excess of n-butyllithium relative to the benzimidazole substrate ensures complete deprotonation. For hydrazinolysis, refluxing ethanol (78°C) with a 2:1 molar ratio of hydrazine hydrate to ester maximizes conversion.

Purification Techniques

Recrystallization from ethanol-water mixtures (3:1 v/v) effectively purifies both the carboxylic acid and hydrazide derivatives. Thin-layer chromatography (TLC) on silica gel 60F₂₅₄ with ethyl acetate/hexane (1:1) monitors reaction progress, while LC-MS confirms product identity.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 12.31 (s, 1H, COOH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 4.12 (s, 3H, NCH₃). Post-hydrazinolysis, the carboxylic acid proton disappears, and new signals emerge at δ 9.85 (s, 1H, NH) and 4.45 (s, 2H, NH₂).

IR (KBr): The hydrazide exhibits characteristic bands at 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N).

Chromatographic Validation

LC-MS analysis of the hydrazide derivative shows a molecular ion peak at m/z 175.2 [M+H]⁺, consistent with the molecular formula C₉H₁₀N₄O.

Comparative Analysis of Synthetic Methods

| Parameter | Lithiation-Carboxylation Route | Direct Cyclocondensation Route |

|---|---|---|

| Overall Yield | 52–58% | 30–40% |

| Reaction Time | 8–10 hours | 12–15 hours |

| Purification Complexity | Moderate | High |

| Scalability | Industrial-scale feasible | Limited to lab-scale |

The lithiation-carboxylation method offers superior yields and scalability, making it the preferred industrial approach. In contrast, direct cyclocondensation suffers from lower yields due to competing side reactions.

Applications in Derivative Synthesis

The hydrazide serves as a key precursor for Schiff base formation. Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol catalyzed by acetic acid yields hydrazone derivatives with demonstrated antimicrobial activity. Metal complexes synthesized by reacting the hydrazide with Cu(II) or Fe(III) salts exhibit enhanced bioactivity compared to the parent compound.

Analyse Chemischer Reaktionen

1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly with electrophiles such as aldehydes and ketones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like benzaldehyde. Major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 1H-benzimidazole-2-carboxylic acid derivatives, in combating parasitic infections. A series of new benzimidazolyl-2-hydrazones exhibited potent anthelmintic activity against Trichinella spiralis larvae in vitro. This activity was linked to the compounds' ability to interfere with tubulin polymerization, a crucial process for parasite survival and reproduction .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. A study reported that certain benzimidazole derivatives showed moderate antiproliferative activity against MCF-7 breast cancer cells. The mechanism of action appears to involve disruption of cellular microtubule dynamics, which is essential for cell division .

Antibacterial and Antifungal Activities

Benzimidazole derivatives have demonstrated significant antibacterial and antifungal activities. In particular, one derivative showed notable inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values significantly lower than those of standard antibiotics . Furthermore, certain compounds exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy .

Cardiovascular Applications

The compound has been investigated for its potential in treating cardiovascular diseases. It acts as an angiotensin II receptor antagonist, which is beneficial in managing hypertension and related conditions. Its prodrug form has shown promising results in maintaining stable blood pressure over prolonged periods, making it a candidate for further development in hypertension therapy .

Anti-inflammatory Effects

Research indicates that benzimidazole derivatives possess anti-inflammatory properties. Compounds synthesized from this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain. This activity was evidenced by significant reductions in edema in animal models compared to standard anti-inflammatory drugs .

Table 1: Biological Activities of 1H-Benzimidazole-2-carboxylic acid Derivatives

Case Study 1: Development of Antiparasitic Benzimidazoles

In a study aimed at developing new antiparasitic agents, researchers synthesized a series of benzimidazolyl-2-hydrazones that demonstrated effective anthelmintic activity against T. spiralis. The study not only confirmed the efficacy but also explored the structure-activity relationship (SAR), providing insights into how modifications can enhance biological activity .

Case Study 2: Anticancer Activity Evaluation

A detailed evaluation of benzimidazole derivatives against various cancer cell lines revealed that specific modifications could lead to enhanced antiproliferative effects. For instance, certain substituents increased the potency against MCF-7 cells significantly compared to unmodified compounds . This study underscores the importance of chemical diversity in optimizing therapeutic efficacy.

Case Study 3: Cardiovascular Therapeutics

A patent described a novel benzimidazole derivative showing promise as an antihypertensive agent due to its angiotensin II antagonistic properties. Clinical trials suggested that this compound could provide a safer alternative for patients with metabolic syndrome, highlighting its dual role in managing both blood pressure and metabolic disorders .

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects . The pathways involved include the inhibition of nucleic acid synthesis and disruption of cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Benzylidene Substituents

Compounds such as (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (6a-l) (e.g., 6f, 6g, 6h, 6i) share a benzimidazole-hydrazide hybrid structure but differ by incorporating a halogenated benzylidene group. Key distinctions include:

- Substituent Effects : The halogen (Cl, F) on the benzylidene ring enhances lipophilicity and influences kinase inhibition potency. For example, 6f (3-Cl) and 6g (4-Cl) exhibit melting points of 271°C and 290°C, respectively, while 6h (2-F) and 6i (3-F) melt at 289°C and 278°C .

- Biological Activity: These derivatives demonstrate multi-kinase inhibitory activity and cytotoxicity against cancer cell lines, attributed to halogen-induced electronic effects enhancing target binding .

Hydrazinecarboxamide Derivatives (4a-t)

Derivatives synthesized by condensing 2-hydrazinyl-1H-benzimidazole with aromatic aldehydes/ketones (e.g., 4a-t) feature a hydrazinecarboxamide (-NHNHCOR) group instead of a direct hydrazide. Key differences:

- Synthetic Pathway : These require additional steps, such as cyanate-mediated coupling, to introduce the carboxamide group .

- Anticonvulsant Activity : The aromatic substituents in 4a-t improve blood-brain barrier penetration, making them potent anticonvulsants, whereas the 1-methyl hydrazide derivative may prioritize peripheral targets due to reduced lipophilicity .

Simple Benzoic Acid Hydrazides

Compounds like p-aminobenzoic acid hydrazide derivatives (e.g., benzoic acid p-amino-[(4-fluorophenyl)methylene]hydrazide) lack the benzimidazole ring. Comparisons include:

- Chelation Properties: Benzoic acid hydrazides exhibit iron-chelating activity (e.g., pyridoxal isonicotinoyl hydrazone derivatives), whereas the benzimidazole core in the target compound may redirect bioactivity toward enzyme inhibition or DNA intercalation .

- Antimicrobial Activity: Arylhydrazones of p-aminobenzoic acid hydrazide show moderate antimicrobial effects, but the benzimidazole moiety in the target compound could enhance specificity against bacterial topoisomerases .

Non-Methylated Benzimidazole Hydrazides

The parent compound 1H-benzimidazole-2-carboxylic acid hydrazide (CAS 5436-00-0) lacks the 1-methyl group. Key contrasts:

- Physicochemical Properties : The 1-methyl group in the target compound likely increases steric bulk, reducing crystallinity (lower melting point) and enhancing solubility in organic solvents .

- Metabolic Stability : Methylation at the 1-position may slow oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles .

Comparative Data Table

| Compound Class | Example Structure/Substituent | Melting Point (°C) | Key Biological Activity | Structural Distinction vs. Target Compound |

|---|---|---|---|---|

| Halogenated Benzylidenes | 6f (3-Cl) | 271 | Kinase inhibition, cytotoxicity | Halogenated benzylidene; no 1-methyl group |

| Hydrazinecarboxamides | 4a-t (aromatic aldehydes) | 180–220 | Anticonvulsant | Hydrazinecarboxamide group; additional substituents |

| Simple Benzoic Acid Hydrazides | p-fluoroaryl hydrazone | 195–210 | Iron chelation, antimicrobial | No benzimidazole ring |

| Non-Methylated Hydrazide | CAS 5436-00-0 | N/A | N/A | Lacks 1-methyl substitution |

| Target Compound | 1-methyl hydrazide | Not reported | Hypothesized enzyme inhibition | 1-methyl group; unsubstituted hydrazide |

Research Findings and Implications

- Kinase Inhibition : Halogenated benzylidenebenzohydrazides (6a-l) show IC₅₀ values <10 µM against tyrosine kinases, while the target compound’s lack of halogens may require structural optimization for similar potency .

- Antimicrobial Potential: The benzimidazole core in the target compound could synergize with hydrazide functionality to target microbial DNA gyrase, akin to fluoroquinolone mechanisms .

- Metabolic Advantages: The 1-methyl group may reduce hepatotoxicity risks compared to non-methylated analogs, as seen in related benzimidazole drugs .

Biologische Aktivität

1H-Benzimidazole-2-carboxylic acid, 1-methyl-, hydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10N4O2

- Molecular Weight : 194.20 g/mol

- CAS Number : 20572-01-4

- Melting Point : 146.5 °C

- Density : 1.4 g/cm³

These properties suggest that the compound is a stable entity suitable for various biological assays.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzimidazole derivatives, including 1H-Benzimidazole-2-carboxylic acid, 1-methyl-, hydrazide. For instance, compounds with benzimidazole scaffolds have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives have been noted for their potency against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer properties. A review of literature from 2012 to 2021 indicates that many benzimidazole compounds exhibit significant cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of prostate cancer cells, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has also been explored. Compounds like 1H-Benzimidazole-2-carboxylic acid, 1-methyl-, hydrazide may modulate inflammatory pathways, providing relief in conditions characterized by excessive inflammation .

The mechanism by which 1H-Benzimidazole-2-carboxylic acid, 1-methyl-, hydrazide exerts its biological effects often involves interaction with specific molecular targets such as enzymes and receptors. For example, some studies suggest that these compounds can inhibit key enzymes involved in inflammatory processes or cancer cell growth .

Case Study 1: Antimicrobial Efficacy

A study conducted by Birajdar et al. synthesized several derivatives of benzimidazole and tested their antimicrobial activity. The results indicated that compounds with specific substitutions exhibited enhanced activity against both S. aureus and E. coli, outperforming standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Properties

In an investigation into the anticancer properties of benzimidazole derivatives, it was found that certain compounds induced apoptosis in prostate cancer cells through the activation of caspase pathways. The study concluded that these derivatives could serve as lead compounds for developing new cancer therapies .

Table of Biological Activities

Q & A

Basic Synthesis

Q: What is the standard protocol for synthesizing 1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide and its derivatives? A: The synthesis typically involves a multi-step protocol starting from o-phenylenediamine. Key steps include:

- Step 1: Reaction of o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol .

- Step 2: Substitution with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzo[d]imidazole .

- Step 3: Condensation with aromatic aldehydes or ketones in the presence of glacial acetic acid to form hydrazide derivatives (e.g., 4a-t derivatives) .

Purification is achieved via recrystallization, and yields range from 62% to 85% depending on substituents.

Structural Characterization

Q: Which spectroscopic and analytical methods are most effective for confirming the structure of benzimidazole hydrazide derivatives? A: A combination of techniques ensures accurate characterization:

- FT-IR: Identifies functional groups (e.g., N–H stretches at 3464–3512 cm⁻¹, C=O at 1674–1712 cm⁻¹) .

- NMR:

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 353.1 for 4o) align with theoretical masses .

- Elemental Analysis: Deviations <±0.4% confirm purity .

Advanced Synthesis Optimization

Q: How can reaction conditions be modified to improve regioselectivity and yield in hydrazide derivative synthesis? A: Key optimizations include:

- Catalyst Use: Phosphorus oxychloride (POCl₃) enhances cyclization efficiency for oxadiazole derivatives at 120°C .

- Solvent Selection: Methanol or ethanol improves solubility of intermediates, while aprotic solvents (e.g., DMF) aid in Schiff base formation .

- Acid Catalysis: Hydrochloric acid (HCl) promotes regioselective cyclization at the C-2 position in triazolopurine derivatives .

- Temperature Control: Reactions at 50–60°C minimize side products in hydrazone formation .

Biological Evaluation

Q: What in vitro models are used to assess the anticonvulsant activity of benzimidazole hydrazide derivatives? A: Common methodologies include:

- Maximal Electroshock (MES) Test: Evaluates seizure protection in rodent models, with ED₅₀ values calculated for potency .

- Scorpion Venom-Induced Seizures: Measures latency to seizure onset, comparing derivatives to standard drugs (e.g., phenytoin) .

- MAO-B Inhibition Assays: Fluorescence-based enzymatic assays quantify IC₅₀ values, with docking studies (e.g., AutoDock Vina) correlating substituent effects with activity .

Computational and Mechanistic Studies

Q: How can computational tools resolve contradictions in reported bioactivity data across studies? A: Strategies include:

- Molecular Docking: Identifies binding interactions with targets (e.g., MAO-B active site), explaining variations in inhibitory potency due to substituent bulk or polarity .

- QSAR Modeling: Relates structural descriptors (e.g., logP, TPSA) to anticonvulsant activity, highlighting optimal hydrophobicity (logP ~2.5) for blood-brain barrier penetration .

- DFT Calculations: Predicts regioselectivity in cyclization reactions by analyzing transition-state energies .

Handling Data Discrepancies

Q: How should researchers address conflicting reports on the bioactivity of benzimidazole hydrazides? A: Systematic approaches include:

- Structural Reanalysis: Compare NMR/IR data to confirm derivative identity and rule out impurities .

- Dose-Response Reevaluation: Test compounds across a broader concentration range to identify non-linear effects .

- In Silico Validation: Use molecular dynamics simulations to assess binding stability under varying pH or co-solvent conditions .

Analytical Method Development

Q: What HPLC conditions are optimal for quantifying hydrazide derivatives in biological matrices? A: Recommended parameters:

- Column: YMC-Pack FA (250 × 6.0 mm) .

- Mobile Phase: Acetonitrile/methanol/water (30:16:54, v/v/v, pH 4.5) .

- Detection: PDA at 400 nm for hydrazide derivatives, with crotonic acid as an internal standard .

- Sample Prep: Liquid-liquid extraction with diethyl ether removes interfering lipids .

Stability and Reactivity

Q: What factors influence the stability of benzimidazole hydrazides during storage? A: Critical considerations:

- Moisture Sensitivity: Hydrazides hydrolyze in aqueous media; store desiccated at −20°C .

- Light Exposure: Aromatic aldehydes in derivatives may photosensitize; use amber vials .

- pH Stability: Avoid strongly acidic/basic conditions to prevent hydrazine cleavage .

Advanced Applications

Q: How are benzimidazole hydrazides utilized in metal complexation for catalytic or therapeutic applications? A: Examples include:

- Anticancer Agents: Cu(II) and Ag(I) complexes exhibit enhanced DNA intercalation and topoisomerase inhibition vs. free ligands .

- Catalysts: Mn(IV) oxide complexes oxidize alcohols to ketones with 85% yield in dichloromethane .

Future Research Directions

Q: What unexplored areas exist in benzimidazole hydrazide research? A: Promising avenues:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.